molecular formula C15H21NO3S B2582697 (3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone CAS No. 1797316-72-3

(3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone

Cat. No.: B2582697
CAS No.: 1797316-72-3
M. Wt: 295.4
InChI Key: DVWNWZDSPMYXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone is a synthetic compound that has garnered interest due to its potential applications in various fields of research and industry. This compound belongs to the class of azetidine-based molecules, which are known for their unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone typically involves the reaction between (m-tolyl)methanone and 3-(isobutylsulfonyl)azetidine. The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography and recrystallization to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of (3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets. The compound’s azetidine ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Its isobutylsulfonyl group enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3-methylphenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-11(2)10-20(18,19)14-8-16(9-14)15(17)13-6-4-5-12(3)7-13/h4-7,11,14H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWNWZDSPMYXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CC(C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.